Cas no 1423186-80-4 (GSK2983559 active metabolite)

GSK2983559 active metabolite structure
Productnaam:GSK2983559 active metabolite
GSK2983559 active metabolite Chemische en fysische eigenschappen
Naam en identificatie
-
- RIP2 kinase inhibitor 1
- Ethanol, 2-[[4-(5-benzothiazolylamino)-6-[(1,1-dimethylethyl)sulfonyl]-7-quinazolinyl]oxy]-
- GSK2983559 active metabolite
- 2-[4-(1,3-benzothiazol-5-ylamino)-6-~{tert}-butylsulfonyl-quinazolin-7-yl]oxyethanol
- 2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethanol
- RIPK2 inhibitor 5
- GTPL10419
- GSK2983559-AM
- BCP24219
- compound 5 [PMID: 31265286]
- A16312
- 2-((4-(benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethanol
- 2-
- DA-67221
- UHDOJINBFLDQJM-UHFFFAOYSA-N
- RIPK2 inhibitor 1
- DA-67214
- 1423186-80-4
- CHEMBL4514780
- KA2
- EX-A5567
- BDBM50516677
- SCHEMBL14697655
- GSK2983559 active metabolite?
- MS-28390
- CS-5912
- YGC18680
- F85445
- AKOS032945042
- RIP2 kinase inhibitor 1 ;GSK-2983559;GSK 2983559
- HY-19764
- 2-{[4-(1,3-BENZOTHIAZOL-5-YLAMINO)-6-(2-METHYLPROPANE-2-SULFONYL)QUINAZOLIN-7-YL]OXY}ETHANOL
-
- Inchi: 1S/C21H22N4O4S2/c1-21(2,3)31(27,28)19-9-14-15(10-17(19)29-7-6-26)22-11-23-20(14)25-13-4-5-18-16(8-13)24-12-30-18/h4-5,8-12,26H,6-7H2,1-3H3,(H,22,23,25)
- InChI-sleutel: UHDOJINBFLDQJM-UHFFFAOYSA-N
- LACHT: S(C1C([H])=C2C(=NC([H])=NC2=C([H])C=1OC([H])([H])C([H])([H])O[H])N([H])C1C([H])=C([H])C2=C(C=1[H])N=C([H])S2)(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])(=O)=O
Berekende eigenschappen
- Exacte massa: 458.108248g/mol
- Monoisotopische massa: 458.108248g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 9
- Zware atoomtelling: 31
- Aantal draaibare bindingen: 7
- Complexiteit: 711
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 151
- XLogP3: 3.4
- Moleculair gewicht: 458.6g/mol
GSK2983559 active metabolite Beveiligingsinformatie
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
GSK2983559 active metabolite Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-19764-100mg |
GSK2983559 active metabolite |
1423186-80-4 | 98.81% | 100mg |
¥6967 | 2024-05-24 | |
Biosynth | YGC18680-5 mg |
GSK2983559 active metabolite |
1423186-80-4 | 5mg |
$207.90 | 2022-12-28 | ||
eNovation Chemicals LLC | Y1238205-1mg |
RIP2 kinase inhibitor 1 |
1423186-80-4 | 98% | 1mg |
$125 | 2024-06-06 | |
MedChemExpress | HY-19764-10mM*1 mL in DMSO |
GSK2983559 active metabolite |
1423186-80-4 | 98.81% | 10mM*1 mL in DMSO |
¥1211 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5401-1 mL * 10 mM (in DMSO) |
GSK2983559 |
1423186-80-4 | 97.07% | 1 mL * 10 mM (in DMSO) |
¥3292.00 | 2022-04-26 | |
DC Chemicals | DC9721-250 mg |
GSK2983559 active metabolite |
1423186-80-4 | >98% | 250mg |
$1100.0 | 2022-03-01 | |
DC Chemicals | DC9721-100 mg |
GSK2983559 active metabolite |
1423186-80-4 | >98% | 100mg |
$600.0 | 2022-03-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49792-1mg |
RIP2 kinase inhibitor 1 |
1423186-80-4 | 98% | 1mg |
¥1248.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49792-50mg |
RIP2 kinase inhibitor 1 |
1423186-80-4 | 98% | 50mg |
¥13374.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49792-100mg |
RIP2 kinase inhibitor 1 |
1423186-80-4 | 98% | 100mg |
¥18723.00 | 2023-09-07 |
GSK2983559 active metabolite Gerelateerde literatuur
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
3. Book reviews
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
1423186-80-4 (GSK2983559 active metabolite) Gerelateerde producten
- 1261469-53-7(4-(3-Methyl-4-(trifluoromethyl)benzoyl)pyridine)
- 61406-75-5(rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamide)
- 866040-77-9(3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanoic acid)
- 1261459-32-8(2,5-Bis(2-(trifluoromethyl)phenyl)pyridine-3-acetic acid)
- 2361656-86-0(N-2-(benzyloxy)-3,3-dimethylcyclobutylprop-2-enamide)
- 2137633-29-3(2-Ethyl-7-fluoroquinolin-3-ol)
- 56873-33-7(1,2,5-Oxadiazole-3,4-dicarboxamide)
- 1534821-53-8(2-(2-Fluoro-3-methylphenyl)-2-methylpropanal)
- 589-32-2(Tetraethylcystamine)
- 367250-06-4(5-(aminomethyl)-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1423186-80-4)GSK2983559 active metabolite

Zuiverheid:99%/99%/99%/99%
Hoeveelheid:25mg/50mg/100mg/250mg
Prijs ($):237.0/439.0/709.0/851.0